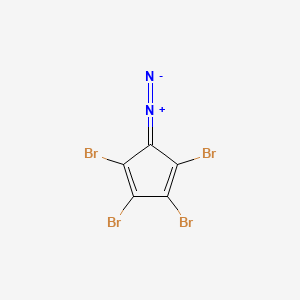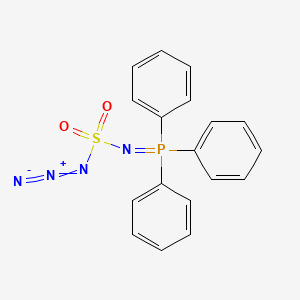
(Triphenyl-lambda~5~-phosphanylidene)sulfamyl azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Triphenyl-lambda~5~-phosphanylidene)sulfamyl azide is a unique organophosphorus compound characterized by its distinctive structure, which includes a triphenylphosphoranylidene group bonded to a sulfamyl azide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Triphenyl-lambda~5~-phosphanylidene)sulfamyl azide typically involves the reaction of triphenylphosphine with sulfamyl chloride in the presence of an azide source. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, and the reaction is often conducted at low temperatures to prevent decomposition of the azide group .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: (Triphenyl-lambda~5~-phosphanylidene)sulfamyl azide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the azide group to an amine.
Substitution: The azide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or triphenylphosphine are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products: The major products formed from these reactions include phosphine oxides, amines, and substituted phosphoranylidene derivatives .
Scientific Research Applications
(Triphenyl-lambda~5~-phosphanylidene)sulfamyl azide has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as a precursor for other organophosphorus compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of (Triphenyl-lambda~5~-phosphanylidene)sulfamyl azide involves its ability to participate in various chemical reactions due to the presence of the reactive azide group and the triphenylphosphoranylidene moiety. The azide group can undergo nucleophilic substitution, while the phosphoranylidene group can participate in Wittig-type reactions. These reactions enable the compound to interact with various molecular targets and pathways, facilitating the formation of complex molecules .
Comparison with Similar Compounds
(Triphenyl-lambda~5~-phosphanylidene)pyrrolidine-2,5-dione: This compound shares the triphenylphosphoranylidene group but differs in the attached moiety, leading to different reactivity and applications.
Triphenylcarbethoxymethylenephosphorane: Another organophosphorus compound with a triphenylphosphoranylidene group, used primarily in Wittig reactions.
Bis(triphenyl-lambda~5~-phosphanylidene)ammonium fluoride: This compound features two triphenylphosphoranylidene groups and is used as a reactive fluoride source.
Properties
CAS No. |
41309-16-4 |
|---|---|
Molecular Formula |
C18H15N4O2PS |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
azidosulfonylimino(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C18H15N4O2PS/c19-20-21-26(23,24)22-25(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H |
InChI Key |
WQIIXSDFJPHJTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=NS(=O)(=O)N=[N+]=[N-])(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Methylidenebicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B14657855.png)
![4-[(Pyrrolidine-1-carbothioyl)sulfanyl]morpholine](/img/structure/B14657861.png)
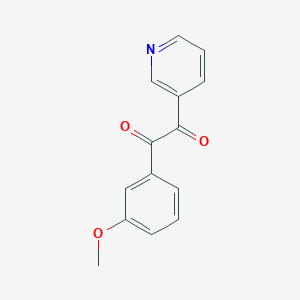

![10-[Bromo(4-methoxyphenyl)methylidene]anthracen-9(10H)-one](/img/structure/B14657884.png)
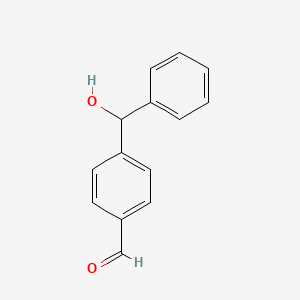
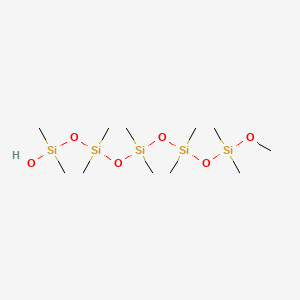
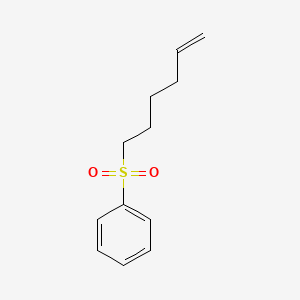
![3-Phenyl[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14657899.png)
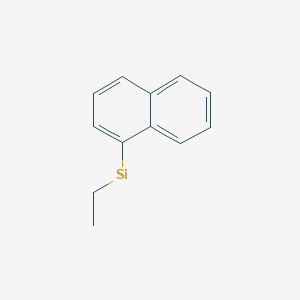
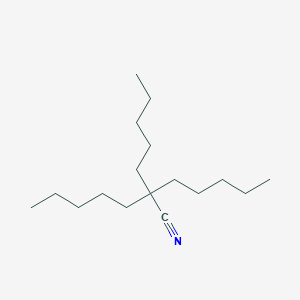

![Silane, trimethyl[(pentafluorophenyl)ethynyl]-](/img/structure/B14657918.png)
